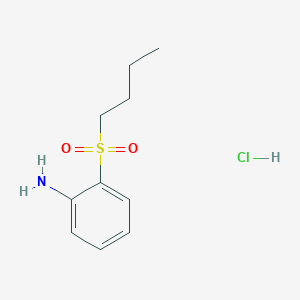

2-(Butane-1-sulfonyl)aniline, HCl

Description

Contextualization within Sulfonamide and Aniline (B41778) Chemistry

The chemical behavior of 2-(butane-1-sulfonyl)aniline hydrochloride is best understood by examining its two core components: the sulfonamide-like linkage and the aniline moiety.

Sulfonamide Chemistry: The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of organic and medicinal chemistry. chemistrysteps.com It consists of a sulfonyl group directly attached to a nitrogen atom. In the case of 2-(butane-1-sulfonyl)aniline, the sulfonyl group is part of a butyl sulfone attached to the aniline ring at the ortho position relative to the amino group. The classical method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. sapub.org This reaction is a fundamental transformation in organic synthesis.

Aniline Chemistry: Aniline and its derivatives are primary aromatic amines that serve as versatile precursors in the synthesis of a vast array of organic compounds. The amino group (-NH₂) is a strong activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution reactions. byjus.com It directs incoming electrophiles primarily to the ortho and para positions. byjus.com However, the high reactivity of anilines can sometimes lead to multiple substitutions and oxidation by-products, necessitating the use of a protecting group for the amine, such as acetylation, to control the reaction. byjus.com In acidic conditions, like the hydrochloride salt form, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. byjus.com

Significance of Sulfonamide Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Sulfonamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning this structural motif is frequently found in a wide range of biologically active compounds. libretexts.org Their prominence stems from their ability to mimic the transition state of various enzymatic reactions and to participate in strong hydrogen bonding interactions with biological targets.

The applications of sulfonamide derivatives are extensive and include:

Antibacterial agents: The discovery of prontosil, the first commercially available antibacterial sulfonamide, marked a new era in medicine.

Antiviral compounds: Certain sulfonamides have shown efficacy against viral infections. sapub.org

Anticancer therapies: They are integral to the structure of various drugs used in oncology.

Anti-inflammatory drugs: A number of non-steroidal anti-inflammatory drugs (NSAIDs) contain a sulfonamide group.

Diuretics: These compounds are used to treat high blood pressure and fluid retention.

In organic synthesis, the sulfonamide group is not only a key functional group in target molecules but also serves as a protecting group for amines. Its chemical stability and the relative ease of its introduction and removal make it a valuable tool for synthetic chemists. sapub.org

Detailed Research Findings

As of late 2025, dedicated studies on the synthesis, reactivity, and applications of 2-(butane-1-sulfonyl)aniline hydrochloride are not prominent in peer-reviewed scientific literature. However, based on the fundamental principles of its constituent functional groups, we can infer its likely chemical behavior and potential synthetic routes.

Plausible Synthesis

The synthesis of 2-(butane-1-sulfonyl)aniline would likely involve the reaction of a suitable aniline precursor with a butane-1-sulfonylating agent. One common method for creating similar structures is the reaction of an aniline with a sulfonyl chloride in the presence of a base. sapub.org

A plausible, though not explicitly documented, synthetic pathway could involve:

Nitration of a suitable benzene (B151609) derivative: Starting with a substituted benzene to introduce a nitro group.

Introduction of the butylthio group: A nucleophilic aromatic substitution to attach a butyl sulfide (B99878) to the ring.

Oxidation: Oxidation of the sulfide to the corresponding sulfone.

Reduction of the nitro group: Reduction of the nitro group to the aniline.

Formation of the hydrochloride salt: Treatment with hydrochloric acid to yield the final product.

Another potential route could start with 2-aminothiophenol (B119425), followed by alkylation with a butyl halide and subsequent oxidation of the thioether to the sulfone.

Expected Reactivity

The reactivity of 2-(butane-1-sulfonyl)aniline is dictated by the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl group on the aromatic ring.

Reactions of the Amino Group: The primary amine is expected to undergo typical reactions such as acylation, alkylation, and diazotization. The hydrochloride form implies that the amine is protonated, which would protect it from many electrophilic reagents and direct incoming groups to the meta position if a reaction were to occur on the ring under these conditions. byjus.com

Electrophilic Aromatic Substitution: In its free base form, the amino group would strongly activate the ring for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it. However, the bulky butane-1-sulfonyl group at one of the ortho positions would provide significant steric hindrance, likely favoring substitution at the para position (position 5) and the other ortho position (position 6). The electron-withdrawing nature of the sulfonyl group would somewhat attenuate the activating effect of the amine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S.ClH/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11;/h4-7H,2-3,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKPWUOGOFDTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76697-55-7 | |

| Record name | Benzenamine, 2-(butylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76697-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Butane 1 Sulfonyl Aniline Hydrochloride

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 2-(Butane-1-sulfonyl)aniline hydrochloride, focusing on the key bond formations.

Amine Sulfonylation Reactions with Sulfonyl Chlorides

A cornerstone of sulfonamide synthesis is the reaction of an amine with a sulfonyl chloride. sapub.orgnih.gov In the case of 2-(Butane-1-sulfonyl)aniline, this involves the reaction of 2-aminobenzenethiol with butane-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. sapub.org The choice of solvent and base can influence the reaction rate and yield. While traditional methods often employ organic solvents and bases at elevated temperatures, newer, more environmentally friendly approaches are being explored, including solvent-free conditions at room temperature. sapub.org

A related approach involves the sulfonylation of 2-aminothiophenol (B119425), which can be prepared by the reduction of 2-nitrobenzenesulfonyl chloride with zinc. wikipedia.org The resulting 2-aminothiophenol can then be reacted with butane-1-sulfonyl chloride.

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Aminobenzenethiol, Butane-1-sulfonyl chloride | Base (e.g., pyridine, triethylamine) | 2-(Butane-1-sulfonyl)aniline | sapub.org |

| 2-Nitrobenzenesulfonyl chloride | 1. Zinc, Acid2. Butane-1-sulfonyl chloride, Base | 2-(Butane-1-sulfonyl)aniline | wikipedia.org |

Synthesis via Functional Group Interconversion of Precursors

Functional group interconversion offers an alternative route, starting from a precursor that already contains the desired carbon-sulfur bond. A common strategy involves the reduction of a nitro group to an amine. fiveable.mesolubilityofthings.comvanderbilt.eduorganic-chemistry.org For instance, 1-butyl(2-nitrophenyl)sulfane can be oxidized to the corresponding sulfone, 1-(butane-1-sulfonyl)-2-nitrobenzene. Subsequent reduction of the nitro group, often using reagents like sodium dithionite, yields 2-(Butane-1-sulfonyl)aniline. nih.govresearchgate.net This method is advantageous when the corresponding nitro-aromatic precursor is readily available.

| Starting Material | Key Transformation(s) | Product | Reference |

| 1-(Butane-1-sulfonyl)-2-nitrobenzene | Nitro group reduction (e.g., Na2S2O4) | 2-(Butane-1-sulfonyl)aniline | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. In the context of 2-(Butane-1-sulfonyl)aniline synthesis, this could involve the coupling of a 2-halo-butane-1-sulfonylaniline derivative with an amine or, more relevantly, the coupling of an aryl halide with a sulfonamide. While direct application to this specific molecule's synthesis from simple precursors via Buchwald-Hartwig is less commonly documented, the principles are applicable for the synthesis of related aryl sulfonamides. acs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

| Aryl (Pseudo)halide | Amine Source | Catalyst System | Product Type | Reference |

| Aryl Halide/Triflate | Primary or Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Aryl Halide | N-Sulfinylamines | Pd Catalyst, Reductant | Sulfinamide | acs.org |

Derivatization Strategies for Analogues and Related Compounds

The core structure of 2-(Butane-1-sulfonyl)aniline can be modified to generate a library of analogues with potentially diverse properties. These modifications can be targeted at either the sulfonyl moiety or the aromatic ring.

Modifications of the Butane-1-sulfonyl Moiety

The length and branching of the alkyl chain on the sulfonyl group can be varied to explore structure-activity relationships. This is typically achieved by using different sulfonyl chlorides in the initial synthesis. For example, using methanesulfonyl chloride or ethanesulfonyl chloride would yield the corresponding N-(2-aminophenyl)methanesulfonamide or N-(2-aminophenyl)ethanesulfonamide, respectively. The synthesis of a variety of sulfonyl chlorides from the corresponding sulfonic acids or their salts provides access to a wide range of these building blocks. rsc.org

Functionalization of the Aniline (B41778) Aromatic Ring

The aniline ring is amenable to various functionalization reactions, allowing for the introduction of a wide array of substituents. vanderbilt.edu Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce functional groups onto the aromatic ring of a suitable precursor. youtube.com For instance, nitration of a substituted aniline derivative, followed by reduction, can provide access to analogues with additional amino groups. The directing effects of the existing amino and sulfonyl groups will influence the position of the incoming substituent. Additionally, metabolic processes in biological systems can lead to hydroxylation of the aromatic ring, a form of functionalization that can alter the molecule's activity. nih.gov

N-Substitution and Related Derivatization

The nitrogen atom of the primary amino group in 2-(butane-1-sulfonyl)aniline possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for N-substitution, including N-alkylation and N-acylation, to introduce a wide range of functional groups, thereby modifying the compound's physicochemical properties.

N-Alkylation

The introduction of alkyl groups onto the nitrogen atom of 2-(butane-1-sulfonyl)aniline can be achieved through reactions with alkylating agents such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions, including the choice of solvent and base, significantly influence the reaction outcome. Generally, a base is employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. However, over-alkylation to form secondary and tertiary amines can be a competing process and may require careful control of stoichiometric ratios and reaction conditions.

For instance, the N-alkylation of anilines can be performed using various methods. One common approach involves reacting the aniline with an alkyl halide in the presence of a base like sodium bicarbonate or in an ionic liquid as the solvent. While specific yields for 2-(butane-1-sulfonyl)aniline are not reported, analogous reactions with other anilines suggest that both mono- and di-alkylation products can be formed.

N-Acylation

N-acylation of 2-(butane-1-sulfonyl)aniline involves the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically robust and leads to the formation of a stable amide linkage. The Schotten-Baumann reaction conditions, which involve an aqueous alkaline medium, are often employed for acylations with acyl chlorides. This method is generally efficient for preparing N-acyl derivatives of primary aromatic amines.

The resulting N-acyl derivatives are important for several reasons. The acetyl group, for example, can serve as a protecting group for the amine, moderating its reactivity in subsequent reactions like electrophilic aromatic substitution. The electronic properties of the acyl group can also be varied to fine-tune the biological or chemical characteristics of the molecule.

Interactive Data Table: General N-Substitution Reactions of Anilines

The following table summarizes general conditions and representative yields for N-alkylation and N-acylation of anilines, which can be considered analogous to the expected reactivity of 2-(butane-1-sulfonyl)aniline.

| Reaction Type | Reagent | Solvent | Base | Temperature (°C) | General Yield (%) | Product Type |

| N-Alkylation | Alkyl Iodide | Acetonitrile | CsF-Celite | Room Temp. | Moderate to Good | N-Alkyl Aniline |

| N-Alkylation | Alkyl Bromide | Toluene | NaH | 90 | Variable | N-Alkyl Aniline |

| N-Benzylation | Benzyl Chloride | Water | NaHCO₃ | 90-95 | Good | N-Benzyl Aniline |

| N-Acylation | Acyl Chloride | Dichloromethane | Pyridine | 0 to Room Temp. | Good to Excellent | N-Acyl Aniline |

| N-Acetylation | Acetic Anhydride | Acetic Acid | - | 100 | High | N-Acetyl Aniline |

Advanced Spectroscopic and Crystallographic Characterization of 2 Butane 1 Sulfonyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Butane-1-sulfonyl)aniline Hydrochloride, NMR analysis allows for the precise assignment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of 2-(Butane-1-sulfonyl)aniline Hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the n-butyl chain, and the protons of the ammonium group (the aniline (B41778) amine is protonated by HCl). The electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amino group significantly influence the chemical shifts of the aromatic protons.

The aromatic region would likely display four distinct signals for the ortho-substituted benzene (B151609) ring, appearing as complex multiplets due to spin-spin coupling. The protons on the butyl chain would appear in the upfield region of the spectrum. The terminal methyl (CH₃) group would be a triplet, while the three methylene (CH₂) groups would present as complex multiplets. The protons of the NH₃⁺ group are often broad and their chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Butane-1-sulfonyl)aniline Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (4 positions) | 6.8 - 8.0 | Multiplets (m) |

| -SO₂-CH₂- | 3.1 - 3.4 | Triplet (t) |

| -CH₂- | 1.6 - 1.8 | Sextet |

| -CH₂- | 1.3 - 1.5 | Sextet |

| -CH₃ | 0.8 - 1.0 | Triplet (t) |

| -NH₃⁺ | Variable (e.g., 5.0 - 7.0) | Broad Singlet (br s) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. researchgate.netrsc.orghmdb.ca

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(Butane-1-sulfonyl)aniline Hydrochloride, ten distinct carbon signals are expected: six for the aromatic ring and four for the butyl chain. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly attached to the sulfonyl group (C-2) and the carbon attached to the ammonium group (C-1) would be significantly affected. The remaining aromatic carbons would also show distinct shifts based on their position relative to these groups. The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Butane-1-sulfonyl)aniline Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (-NH₃⁺) | ~145 |

| Aromatic C-2 (-SO₂) | ~125 |

| Aromatic C-3 to C-6 | 115 - 135 |

| -SO₂-CH₂- | 50 - 60 |

| -CH₂- | 23 - 28 |

| -CH₂- | 20 - 24 |

| -CH₃ | 12 - 15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. researchgate.netrsc.org

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to establish the connectivity within the butyl chain by showing cross-peaks between adjacent methylene groups and between the methylene and methyl groups. It would also help delineate the coupling network among the four distinct protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group would show a cross-peak, allowing for the direct assignment of the carbon signal based on its attached proton's previously assigned chemical shift.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 spectrum would only show CH signals. This information simplifies the assignment of the aliphatic and aromatic carbons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-(Butane-1-sulfonyl)aniline, which has a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol , electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 214.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions often follows characteristic pathways. Key fragmentation processes for 2-(Butane-1-sulfonyl)aniline would include:

Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), which has a mass of 64 Da.

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom can occur.

Cleavage of the S-C (alkyl) Bond: The bond between the sulfur and the butyl chain can break, leading to the loss of the butyl group (C₄H₉, 57 Da).

Fragmentation of the Butyl Chain: The alkyl chain itself can undergo fragmentation, leading to successive losses of smaller alkyl fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-(Butane-1-sulfonyl)aniline

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 214 | [M+H]⁺ | Protonated molecular ion |

| 150 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 156 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 92 | [C₆H₆N]⁺ | Cleavage of C-S bond and loss of butanesulfonyl radical |

Note: The observed fragmentation pattern can vary based on the ionization method and collision energy used.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-(Butane-1-sulfonyl)aniline Hydrochloride would show characteristic absorption bands for the ammonium (NH₃⁺), sulfonyl (SO₂), aromatic (C=C), and aliphatic (C-H) groups.

N-H Stretching: The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. In the free base form (aniline), a primary amine shows two distinct sharp peaks around 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching.

S=O Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically observed in the 1335-1250 cm⁻¹ range. p212121.com

Table 4: Predicted Characteristic IR Absorption Bands for 2-(Butane-1-sulfonyl)aniline Hydrochloride

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH₃⁺ | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Strong |

| S=O Asymmetric Stretch | -SO₂- | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | -SO₂- | 1120 - 1160 | Strong |

| C-N Stretch | Ar-N | 1250 - 1335 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The aniline chromophore is responsible for the characteristic UV absorption of 2-(Butane-1-sulfonyl)aniline.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. chemicalbook.com

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the benzene ring. For aniline derivatives, these bands often appear in the 200-290 nm range.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The presence of the electron-withdrawing sulfonyl group and the protonation of the amino group in the hydrochloride salt will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Protonation of the aniline nitrogen generally causes a hypsochromic (blue) shift in the absorption bands because the non-bonding electrons are no longer available for resonance with the aromatic ring.

Table 5: Predicted UV-Vis Absorption Maxima for 2-(Butane-1-sulfonyl)aniline

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

| π → π | Benzene Ring | ~240 - 260 |

| π → π | Benzene Ring | ~280 - 300 |

| n → π* | Aniline Moiety | >300 (low intensity, may not be observed in HCl salt) |

Note: The solvent can significantly affect the position and intensity of absorption bands.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides detailed information on molecular conformation, bond lengths, bond angles, and the intermolecular interactions that govern crystal packing. mdpi.com For a molecule like 2-(butane-1-sulfonyl)aniline hydrochloride, SCXRD would reveal the exact stereochemistry and the supramolecular architecture dictated by hydrogen bonding and other non-covalent interactions.

Determination of Molecular Conformation and Stereochemistry

The molecular conformation of an arylsulfonamide is largely defined by the torsion angles around the S-N bond and the orientation of the substituent groups.

Sulfonamide Group Geometry : The geometry of the sulfonamide group itself is generally consistent across a wide range of compounds. The sulfur atom adopts a tetrahedral configuration, with two double bonds to oxygen atoms, one single bond to the aniline ring's carbon, and one single bond to the nitrogen atom. nih.gov

S-N Bond Conformation : Studies on similar compounds, such as methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate, show a preference for a staggered conformation relative to the S–N bond. researchgate.net In the case of 2-(butane-1-sulfonyl)aniline hydrochloride, this would mean the butane (B89635) chain and the aniline ring are positioned to minimize steric hindrance. For many arylsulfonamides, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring, with the amine hydrogens eclipsing the sulfonyl oxygen atoms. nih.gov

Butane Chain Flexibility : The n-butane chain attached to the sulfur atom is flexible and can adopt various conformations. However, in a crystalline state, it would be locked into a specific, low-energy conformation, likely an extended or anti-periplanar arrangement to reduce intramolecular steric strain.

Anilinium Group : As a hydrochloride salt, the aniline nitrogen is protonated to form an anilinium ion (-NH3+). This protonation significantly influences the hydrogen-bonding potential of the molecule.

A representative example of crystallographic data from a related sulfonamide, 4-methyl-N-propylbenzenesulfonamide, illustrates typical structural parameters.

Table 1: Representative Crystallographic Data for an Analogous Sulfonamide (4-methyl-N-propylbenzenesulfonamide)

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| S=O Bond Lengths (Å) | 1.428 - 1.441 | 1.428 - 1.441 |

| S-N Bond Length (Å) | 1.618 | 1.622 |

| S-C Bond Length (Å) | 1.766 | 1.766 |

| O-S-O Bond Angle (°) | 119.49 | 118.26 |

| N-S-C Bond Angle (°) | 106.86 | 108.27 |

Data sourced from a study on 4-methyl-N-propylbenzenesulfonamide, which has two molecules in its asymmetric unit. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly driven by a network of hydrogen bonds. nih.gov The presence of the anilinium group and the chloride counter-ion in 2-(butane-1-sulfonyl)aniline hydrochloride would create a robust and intricate hydrogen-bonding network.

Primary Hydrogen Bonds : The strongest intermolecular interactions in sulfonamide crystals are typically N–H···O hydrogen bonds, where the sulfonamide N-H group acts as a donor and the sulfonyl oxygen atoms act as acceptors. nih.govnih.gov In the hydrochloride salt, the anilinium group (-NH3+) provides three strong hydrogen bond donors. These donors would interact powerfully with the chloride ion (Cl-) and the sulfonyl oxygen atoms (S=O), which are excellent hydrogen bond acceptors.

Supramolecular Motifs : These strong interactions often lead to the formation of well-defined supramolecular motifs, such as chains or ribbons. nih.govresearchgate.net For instance, molecules can link into catemeric motifs (chains) that propagate along a crystal axis. researchgate.net

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (Sulfonamide) | O=S | 2.9 - 3.0 |

| Hydrogen Bond | N+-H (Anilinium) | Cl- | ~3.1 - 3.3 |

| Hydrogen Bond | N+-H (Anilinium) | O=S | ~2.8 - 3.0 |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | O=S | ~3.2 - 3.5 |

Distances are generalized from typical values found in sulfonamide and hydrochloride crystal structures. nih.govresearchgate.net

Elucidation of S-N Bond Characteristics and Rotational Barriers

The nature of the sulfur-nitrogen bond is a key feature of sulfonamides and influences the molecule's conformational flexibility.

S-N Bond Length : The S-N bond in sulfonamides typically has a length of approximately 1.62 Å. nih.gov This is shorter than a typical S-N single bond, suggesting a degree of double bond character. This partial π-character is thought to arise from the interaction of the nitrogen lone pair with the d-orbitals of the sulfur atom.

Rotational Barrier : The partial double bond character leads to a rotational barrier around the S-N axis. However, for sulfonamides, this barrier is generally lower than in related sulfenamides. chemrxiv.org Theoretical studies using Density Functional Theory (DFT) have explored the energetics of this rotation. These calculations show that the S-N bond length changes very little during rotation (an elongation of only ~2 picometers), indicating that the fundamental nature of the bond is not significantly altered between eclipsed and staggered conformers. chemrxiv.org

Influence of Substituents : The energy barrier to rotation can be significantly influenced by substituents. Highly electron-withdrawing groups attached to the sulfur atom, such as a nonafluorobutane group, have been shown to increase the rotational barrier substantially, which is interpreted as an increase in S-N π-overlap. chemrxiv.org While the butane group in 2-(butane-1-sulfonyl)aniline is not as strongly withdrawing, it still plays a role in the electronic environment of the S-N bond.

Table 3: Theoretical Analysis of S-N Bond Rotation in Model Sulfonamides

| Property | Effect of Rotation (Minimum to Maximum Energy Conformation) |

|---|---|

| S-N Bond Elongation | ~2 pm |

| Electron Density Change | Very small |

| Dominant Factor in Barrier | Steric repulsion and electronic effects |

Data based on DFT calculations on model sulfonamide systems. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 2 Butane 1 Sulfonyl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. For a compound like 2-(Butane-1-sulfonyl)aniline hydrochloride, DFT methods can provide significant insights into its structure, reactivity, and spectroscopic characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The electronic behavior of 2-(Butane-1-sulfonyl)aniline hydrochloride is governed by the interplay of its constituent functional groups: the electron-donating amino group (-NH2), the aromatic phenyl ring, and the strongly electron-withdrawing butane-1-sulfonyl group (-SO2(CH2)3CH3). The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt further modifies its electronic landscape.

Molecular orbital (MO) theory provides a framework for understanding this interplay. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

In 2-(Butane-1-sulfonyl)aniline hydrochloride, the HOMO is expected to be localized primarily on the aniline ring and the sulfonyl group's oxygen atoms, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing nature of the sulfonyl group.

Table 1: Hypothetical Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.15 | Represents the electron-donating capacity. |

| LUMO Energy | -1.23 | Represents the electron-accepting capacity. |

An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

For 2-(Butane-1-sulfonyl)aniline hydrochloride, the ESP map would be expected to show:

Negative Potential (Electron-Rich Regions): The most intense negative potential (typically colored red) would be concentrated around the oxygen atoms of the sulfonyl group due to their high electronegativity.

Positive Potential (Electron-Poor Regions): Regions of high positive potential (typically colored blue) would be found around the hydrogen atoms of the protonated amino group (-NH3+). The hydrogen atoms on the butane (B89635) chain and the aromatic ring would exhibit moderately positive potential.

Neutral Regions: The carbon skeleton of the butane group would likely represent a relatively neutral region of the molecule.

This distribution highlights the sites susceptible to interaction with other polar molecules or ions.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of 2-(Butane-1-sulfonyl)aniline hydrochloride is not rigid. Rotation is possible around several single bonds, leading to various conformers with different energies. The most significant rotational freedom exists around the C(aryl)-S bond and the various C-C bonds within the butane chain.

A conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface. By systematically rotating key dihedral angles and calculating the corresponding energy, one can locate the global energy minimum—the most stable conformation of the molecule—as well as other low-energy local minima. The relative orientation of the bulky butane-1-sulfonyl group with respect to the aniline ring is a primary determinant of conformational stability, as steric hindrance plays a major role.

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 60° | 0.00 | Global Minimum (Most Stable) |

| B | 180° | 1.52 | Local Minimum |

Prediction and Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization. For 2-(Butane-1-sulfonyl)aniline hydrochloride, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible absorption spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and wagging motions. By comparing the calculated spectrum with experimental data, one can confirm the presence of key functional groups.

Table 3: Predicted Characteristic Infrared Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH3+ | 3100 - 3250 |

| C-H Stretch (Aromatic) | C-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | C-H | 2850 - 2960 |

| S=O Asymmetric Stretch | -SO2- | ~1350 |

| S=O Symmetric Stretch | -SO2- | ~1150 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

A plausible reaction to investigate for this molecule would be an electrophilic aromatic substitution on the aniline ring. Despite the presence of the deactivating sulfonyl group, the amino group is a strong activator. Computational modeling could determine the preferred site of substitution (ortho, meta, or para) by calculating the activation energies for each pathway. The pathway with the lowest activation energy would be the most kinetically favored.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination

| Substitution Position | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|

| ortho- to -NH3+ | 22.5 | -5.2 |

| meta- to -NH3+ | 30.1 | -1.8 |

These hypothetical results suggest that the para-position would be the most favored site for electrophilic attack, which is consistent with the directing effects of the amino group, even when protonated.

Reactivity and Mechanistic Pathways of 2 Butane 1 Sulfonyl Aniline Hydrochloride

Acid-Base Equilibrium and Protonation States of the Amine and Sulfonamide Moieties

The acid-base equilibrium of 2-(butane-1-sulfonyl)aniline hydrochloride in solution involves the protonation and deprotonation of both the aniline (B41778) and sulfonamide nitrogens. In its hydrochloride salt form, the aniline nitrogen is protonated, forming an anilinium ion. The pKa of the anilinium ion in related sulfonamides is approximately 2. nih.gov The sulfonamide nitrogen is significantly less basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

In aqueous solution, an equilibrium exists between the protonated and neutral forms of the aniline group. The position of this equilibrium is dependent on the pH of the solution. Under strongly acidic conditions, the anilinium form predominates. As the pH increases, deprotonation occurs to yield the free aniline.

The sulfonamide nitrogen can also be protonated, although this typically requires much stronger acidic conditions. researchgate.net Conversely, under strongly basic conditions, the sulfonamide proton can be removed, but this is a less common reaction pathway compared to the deprotonation of the anilinium ion. rsc.org The relative acidity and basicity of these two nitrogen atoms are crucial in determining the molecule's reactivity in various chemical environments.

| Functional Group | Protonated Form | Deprotonated Form | Approximate pKa |

| Aniline Amine | Anilinium ion (-NH3+) | Free amine (-NH2) | ~2 nih.gov |

| Sulfonamide | Protonated sulfonamide (-SO2NH2R+) | Sulfonamide (-SO2NHR) | Significantly lower than aniline |

This table provides an overview of the acid-base equilibria for the amine and sulfonamide groups.

Nucleophilic Reactivity of the Aniline Nitrogen

The nucleophilicity of the aniline nitrogen in 2-(butane-1-sulfonyl)aniline is significantly influenced by the electronic effects of the butane-1-sulfonyl group and the protonation state of the amine. In its free base form, the aniline nitrogen possesses a lone pair of electrons and can act as a nucleophile. However, the electron-withdrawing nature of the ortho-sulfonyl group reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted aniline.

Despite this reduced reactivity, the aniline nitrogen can still participate in various nucleophilic substitution and addition reactions. For instance, it can be acylated or alkylated under appropriate conditions. The hydrochloride salt form, with its protonated anilinium ion, is not nucleophilic. Therefore, reactions requiring the nucleophilic character of the aniline nitrogen typically necessitate the use of a base to deprotonate the anilinium ion and generate the free amine. The steric hindrance from the ortho-sulfonyl group can also play a role in moderating the reactivity of the aniline nitrogen, potentially favoring reactions at less hindered positions or requiring more forcing conditions.

Electrophilic Transformations of the Aromatic Ring

The aromatic ring of 2-(butane-1-sulfonyl)aniline is subject to electrophilic substitution reactions, with the directing effects of the amino and sulfonyl groups dictating the regioselectivity. The amino group is a powerful activating and ortho-, para-directing group. Conversely, the butane-1-sulfonyl group is a deactivating and meta-directing group due to its strong electron-withdrawing nature. wikipedia.org

In the free aniline form (under neutral or basic conditions), the activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the steric bulk of the ortho-sulfonyl group may hinder substitution at the 6-position.

Under acidic conditions, the aniline nitrogen is protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. In this state, both substituents on the ring are deactivating and direct incoming electrophiles to the meta positions. This can lead to complex product mixtures or require specific reaction conditions to achieve desired selectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Sulfonamide Linkage Cleavage and Deprotection Strategies

The sulfonamide bond (N-S) in 2-(butane-1-sulfonyl)aniline is known for its stability, often requiring harsh conditions for cleavage. researchgate.net This stability makes sulfonamides useful as protecting groups for amines in organic synthesis. google.comgoogle.com However, various methods have been developed for their removal (deprotection).

Acidic Cleavage: Acid-catalyzed hydrolysis can cleave the sulfonamide bond. researchgate.netnih.gov For instance, treatment with strong acids like trifluoromethanesulfonic acid has been shown to be effective for the deprotection of N-arylsulfonamides. researchgate.netorganic-chemistry.org The efficiency of this cleavage can be influenced by the electronic nature of the aromatic ring. researchgate.net

Reductive Cleavage: A variety of reducing agents can effect the cleavage of the N-S bond. researchgate.netchemrxiv.org These methods are often milder than acidic cleavage and can be more compatible with sensitive functional groups. researchgate.net Reagents such as samarium diiodide (SmI2) and magnesium in methanol (B129727) have been successfully employed for the reductive cleavage of sulfonamides. researchgate.net Electrochemical methods under reductive conditions also provide a mild route for N-S bond scission. acs.org

Photolytic Cleavage: Irradiation with ultraviolet light can also induce the cleavage of the sulfonamide bond. nih.gov This method offers a non-reagent-based approach to deprotection.

| Cleavage Method | Reagents/Conditions | Notes |

| Acidic Hydrolysis | Strong acids (e.g., trifluoromethanesulfonic acid) researchgate.netorganic-chemistry.org | Can be harsh; effectiveness depends on substrate electronics. researchgate.net |

| Reductive Cleavage | SmI2, Mg/MeOH, electrochemical reduction researchgate.netresearchgate.netacs.org | Generally milder conditions. researchgate.net |

| Photolytic Cleavage | UV irradiation nih.gov | Non-reagent based. |

This table summarizes common strategies for cleaving the sulfonamide linkage.

Reactions Involving the Butane-1-sulfonyl Chain

The butane-1-sulfonyl chain is generally a stable alkyl group. However, the carbon atoms within the chain can undergo reaction under specific conditions. For example, radical reactions could potentially be initiated at the alkyl chain. More commonly, reactions involving this part of the molecule focus on transformations of the entire sulfonyl group. While the sulfonyl group itself is relatively inert, it can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions at the aromatic ring or the aniline nitrogen. youtube.comyoutube.com The primary role of the butane-1-sulfonyl group is to influence the electronic properties and steric environment of the rest of the molecule.

Formation of Diazonium Salts from the Aniline Moiety and Subsequent Transformations

The primary aromatic amine of 2-(butane-1-sulfonyl)aniline can be converted into a diazonium salt through a process called diazotization. researchgate.net This reaction typically involves treating the aniline with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures. researchgate.netacs.orgacs.org The resulting aryl diazonium salt is a versatile intermediate in organic synthesis. researchgate.net

Once formed, the diazonium salt can undergo a variety of transformations, collectively known as Sandmeyer-type reactions, where the diazonium group is replaced by a range of nucleophiles. wikipedia.orgnih.gov These reactions provide a powerful method for introducing a wide array of functional groups onto the aromatic ring that would be difficult to install directly.

Common Transformations of the Diazonium Salt:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.org

Sandmeyer-type Chlorosulfonylation: Reaction with a source of SO2, such as DABSO, in the presence of a copper catalyst and HCl to form a sulfonyl chloride. nih.govorganic-chemistry.org

Balz-Schiemann Reaction: Replacement of the diazonium group with fluorine by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.orgresearchgate.net

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper(I) salt.

Replacement by Iodide: Treatment with potassium iodide (KI) to introduce an iodine atom.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution to form a phenol.

Replacement by Hydrogen (Deamination): Reduction with hypophosphorous acid (H3PO2).

These transformations significantly expand the synthetic utility of 2-(butane-1-sulfonyl)aniline, allowing for the creation of a diverse range of substituted aromatic compounds.

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl / CuBr / CuCN wikipedia.org | -Cl / -Br / -CN |

| Sandmeyer-type Chlorosulfonylation | DABSO, Cu catalyst, HCl nih.govorganic-chemistry.org | -SO2Cl |

| Balz-Schiemann Reaction | HBF4, heat wikipedia.org | -F |

| Replacement by Iodide | KI | -I |

| Replacement by Hydroxyl | H2O, heat | -OH |

| Deamination | H3PO2 | -H |

This table outlines key transformations of the diazonium salt derived from 2-(butane-1-sulfonyl)aniline.

Applications and Utility in Synthetic Organic Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The primary recognized application of 2-(butane-1-sulfonyl)aniline, HCl is as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and a sulfonyl moiety on an aromatic ring, allows for a variety of chemical transformations. The aniline (B41778) functional group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for extending the molecular framework.

Scaffold for Diverse Heterocyclic Compound Synthesis

Aniline derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. The amino group of 2-(butane-1-sulfonyl)aniline can participate in various cyclization reactions to form nitrogen-containing heterocycles. For example, it can be envisioned to react with dicarbonyl compounds to form quinolines or with other appropriate reagents to construct benzodiazepines, quinoxalines, or other fused heterocyclic systems.

The butane-1-sulfonyl substituent can play a significant role in these syntheses, not only by modulating the reactivity of the aniline precursor but also by becoming an integral part of the final heterocyclic scaffold, influencing its three-dimensional structure and potential biological activity. The synthesis of meta-hetarylanilines from substituted 1,3-diketones highlights the utility of substituted anilines in creating complex heterocyclic architectures. Although direct examples involving 2-(butane-1-sulfonyl)aniline are scarce in the literature, its structural motifs are analogous to those used in established heterocyclic synthesis protocols.

Precursor for Advanced Organic Materials

The structural framework of this compound suggests its potential as a precursor for advanced organic materials. Arylamines and sulfonated aromatic compounds are known building blocks for conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. The combination of the aniline and sulfonyl groups in one molecule provides a platform for creating materials with specific electronic and photophysical properties.

The sulfonyl group, being electron-withdrawing, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of polymers or molecules derived from this precursor. This modulation is crucial for designing materials for applications in electronics and photonics. While no specific advanced materials derived from this compound are currently reported, its potential in this area is an active field of chemical research.

Application in Ligand Design and Catalyst Development

Substituted anilines and sulfonamides are important classes of ligands in coordination chemistry and catalysis. The nitrogen atom of the aniline and the oxygen atoms of the sulfonyl group in 2-(butane-1-sulfonyl)aniline can act as coordination sites for metal ions. This allows for the design of novel ligands that can be used to create catalysts for a variety of organic transformations.

The steric and electronic properties of the butyl group and the sulfonyl moiety can be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complexes. For example, chiral ligands derived from substituted anilines can be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of high importance in the pharmaceutical industry. The synthesis of various scaffolds for catalysts often involves aniline or sulfonamide cores.

Design of Bioisosteric Replacements in Lead Optimization

In medicinal chemistry, the concept of bioisosterism is a powerful strategy for the rational design of new drugs. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The sulfonamide group is a well-known bioisostere for carboxylic acids and amides.

Exploration of Potential Mechanistic Biological Interactions in Vitro and in Silico Studies

Investigation of Molecular Interactions with Target Biomolecules

The interactions of small molecules with biological macromolecules are fundamental to their pharmacological effects. For 2-(Butane-1-sulfonyl)aniline, HCl, we can infer potential interactions by examining studies on similar sulfonamide-containing compounds.

Ligand-Protein Binding Studies and Inhibition Mechanism

The binding affinity of sulfonamide analogs to proteins like FKBP12 can be determined using techniques such as fluorescence polarization assays. nih.gov This method measures the change in polarization of a fluorescently labeled tracer molecule upon displacement by the test compound, allowing for the calculation of binding affinity (K_D) values. nih.gov It is plausible that this compound, could engage with protein targets through similar hydrogen bonding involving its sulfonyl group. The aniline (B41778) portion of the molecule could further influence binding through hydrophobic or other interactions within the binding pocket.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds in drug discovery. While specific SAR studies for this compound are not documented, research on analogous series of compounds, such as sulfonylpiperazine analogs, provides valuable insights. nih.gov

In a study of sulfonylpiperazine analogs as modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), it was found that the position of substituents on the aromatic ring of the sulfonyl group significantly impacted potency and selectivity. nih.gov For example, a fluorine atom at the ortho position of a phenylsulfonyl group conferred selectivity for the α4β2 subtype of nAChRs over the α3β4 subtype. nih.gov This highlights that even minor positional changes of functional groups can have a profound effect on biological activity.

For this compound, SAR studies could involve synthesizing and testing a series of analogs to probe the importance of various structural features. The data from such a hypothetical study is presented in the table below.

| Modification | Rationale | Predicted Impact on Activity |

| Varying the length of the alkyl chain (e.g., from butane (B89635) to propane (B168953) or pentane) | To probe the size and hydrophobicity of the binding pocket. | Shorter or longer chains may increase or decrease binding affinity depending on the target's topology. |

| Substitution on the aniline ring (e.g., adding methyl, chloro, or methoxy (B1213986) groups) | To explore the electronic and steric effects on binding. | Substituents could enhance binding through additional interactions or hinder binding due to steric clashes. |

| Altering the position of the sulfonyl group on the aniline ring (e.g., from ortho to meta or para) | To assess the importance of the spatial arrangement of the key functional groups. | Different positional isomers may exhibit varied activity profiles due to altered interaction geometries with the target. |

Modulatory Effects on Biochemical Pathways (mechanistic focus)

Currently, there is no specific information available in the scientific literature detailing the modulatory effects of this compound on specific biochemical pathways. Elucidating such effects would require extensive in vitro and in vivo studies, including gene expression analysis, proteomics, and metabolomics, to identify the pathways that are significantly perturbed by the compound.

Computational Docking and Molecular Dynamics Simulations of Biological Targets

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed against the crystal structures of various potential protein targets. The process would involve generating a 3D model of the compound and then using a docking algorithm to fit it into the binding site of the protein. The results would be scored based on the predicted binding energy, providing an estimate of the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to a target protein would involve placing the complex in a simulated physiological environment (a box of water molecules with ions) and then calculating the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. nih.govnih.gov This allows for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. nih.govnih.gov

The table below outlines a hypothetical workflow for the computational analysis of this compound.

| Computational Step | Description | Expected Outcome |

| Ligand Preparation | Generation of a 3D conformation of this compound and assignment of partial charges. | A low-energy, physically realistic 3D model of the compound. |

| Target Selection and Preparation | Identification of potential protein targets (e.g., enzymes from the sulfonamide-binding class) and preparation of their 3D structures. | A set of receptor structures ready for docking. |

| Molecular Docking | Docking of the prepared ligand into the binding sites of the selected targets using software like AutoDock or Glide. | A ranked list of binding poses for each target, with associated binding energy scores. |

| Molecular Dynamics Simulation | Running an MD simulation of the most promising ligand-protein complexes using software like GROMACS or AMBER. | A trajectory file showing the movement of the complex over time, allowing for analysis of binding stability and key interactions. |

| Binding Free Energy Calculation | Using methods like MM-PBSA or MM-GBSA to calculate the free energy of binding from the MD simulation trajectory. | A more accurate estimation of the binding affinity compared to docking scores alone. |

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Continuous Processing for Synthesis

The synthesis of sulfonamides, including precursors like sulfonyl chlorides, often involves highly exothermic reactions and the use of challenging reagents. rsc.org Traditional batch processing on a large scale can be hazardous due to the risk of thermal runaway. rsc.orgacs.org Continuous flow chemistry presents a safer, more efficient, and scalable alternative. mdpi.com

The integration of flow chemistry for the synthesis of 2-(butane-1-sulfonyl)aniline, HCl and its derivatives is a promising future direction. Multi-step continuous processes have been successfully developed for other arylsulfonamide pharmaceutical intermediates, demonstrating robust control over impurities and safe handling of unstable intermediates. acs.org For instance, a continuous flow protocol for producing sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) achieved a high space-time yield in a small reactor volume with a short residence time. rsc.org Such systems offer exquisite control over reaction parameters, significantly improving process safety. rsc.org Automated continuous manufacturing systems, incorporating continuous stirred-tank reactors (CSTRs) and real-time monitoring, have been implemented for the production of aryl sulfonyl chlorides, showcasing improved consistency and reliability. mdpi.com These established flow methodologies for synthesizing precursors and the final sulfonamide products could be directly adapted for the large-scale, safe, and efficient production of this compound.

Table 1: Comparison of Batch vs. Flow Processing for Chemical Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, surface area-to-volume ratio decreases on scale-up | Excellent, high surface area-to-volume ratio |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety, small reaction volumes, better temperature control rsc.org |

| Scalability | Often requires re-optimization for different scales | Easily scalable by running the system for longer periods |

| Reaction Time | Can be lengthy (hours to days) beilstein-journals.org | Often significantly reduced (seconds to minutes) rsc.orgbeilstein-journals.org |

| Process Control | Manual or semi-automated, less precise | Precise control over parameters (temperature, pressure, time) rsc.orgmdpi.com |

Development of Asymmetric Synthetic Methodologies Utilizing the Compound

Chiral amines and sulfonamides are crucial components in a vast number of pharmaceuticals and bioactive molecules. nih.govyale.edunih.gov The development of asymmetric methods to either synthesize chiral derivatives of 2-(butane-1-sulfonyl)aniline or to use the compound as a chiral building block is a significant area for future research.

One major approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide (tBS) is a widely used chiral amine reagent for the asymmetric synthesis of a broad array of chiral amines from simple carbonyl compounds. nih.gov This methodology typically involves condensation to form a sulfinylimine, diastereoselective nucleophilic addition, and subsequent cleavage of the auxiliary. nih.gov A similar strategy could be envisioned where a resolved, chiral form of this compound is used as a ligand or auxiliary to direct stereoselective transformations.

Furthermore, recent breakthroughs have focused on the direct catalytic enantioselective synthesis of axially chiral sulfonamides. acs.orgnih.gov Palladium-catalyzed atroposelective hydroamination, for instance, has been used to construct axially chiral sulfonamides with high efficiency. acs.org These methods could potentially be applied to create N-substituted derivatives of 2-(butane-1-sulfonyl)aniline with controlled axial chirality, a structural feature of interest in medicinal chemistry and asymmetric catalysis. nih.gov

Exploration of Novel Catalytic Transformations

The sulfonamide group is not merely a stable pharmacophore but can also be an active participant in catalytic transformations. acs.orgnih.gov Future research will likely explore the reactivity of the this compound scaffold under novel catalytic conditions.

C-H Functionalization: The sulfonamide group can act as a directing group to enable site-selective C-H functionalization reactions. This strategy allows for the late-stage diversification of complex molecules, which is highly valuable in drug discovery. acs.org For 2-(butane-1-sulfonyl)aniline, the sulfonamide moiety could direct the functionalization of specific C-H bonds on the aniline (B41778) ring, allowing for the direct synthesis of novel analogues. acs.org

Photocatalysis: Metal-free photocatalytic methods have been developed to convert sulfonamides into valuable sulfonyl radical intermediates. nih.gov These radicals can then be used in a variety of addition reactions, for example, with alkenes to form new C-S bonds. nih.gov This approach could be used to modify the butane-1-sulfonyl group of the title compound. Another avenue involves using sulfonamides themselves as photoinduced hydrogen atom transfer (HAT) catalysts for reactions like hydrosilylation. researchgate.netchemrxiv.org

Copper-Catalyzed Sulfonylation: Heterogeneous, biomass-derived copper catalysts have shown efficacy in the sulfonylation of aniline derivatives. mdpi.com While this applies to the synthesis of the compound, it also points to the potential for copper-catalyzed cross-coupling reactions to further functionalize the aniline ring of 2-(butane-1-sulfonyl)aniline.

Advanced Computational Design for Property Prediction and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, computational methods can provide deep insights into its properties and reactivity.

Mechanistic Understanding: Density Functional Theory (DFT) calculations are powerful for elucidating reaction mechanisms. For instance, DFT has been used to explain the origin of stereoselectivity in the asymmetric synthesis of chiral sulfonamides. acs.org Similar studies on catalytic transformations involving 2-(butane-1-sulfonyl)aniline could help optimize reaction conditions and design more efficient catalysts. Computational studies can also predict spectroscopic data (NMR, IR), aiding in structural characterization. mdpi.com

Property Prediction and Drug Design: Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govrsc.org By designing a virtual library of derivatives based on the 2-(butane-1-sulfonyl)aniline scaffold, researchers can perform computational screening to identify candidates with high potential for specific biological activities. acs.orgnih.gov This in silico approach can prioritize synthetic efforts and guide the design of novel therapeutic agents. rsc.orgacs.org

Table 2: Applications of Computational Chemistry in Sulfonamide Research

| Computational Method | Application | Research Finding Example | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Explained the origin of asymmetric induction in enantioselective hydroamination. | acs.org |

| DFT | Predict spectroscopic properties | Computed IR and NMR spectra to compare with experimental data for structural validation. | mdpi.com |

| Molecular Docking | Predict binding to biological targets | Estimated binding energy of sulfonamide derivatives against the bacterial DHPS enzyme. | nih.gov |

| Molecular Docking | Guide drug design | Identified potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. | nih.gov |

Investigation of Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups within this compound—specifically the N-H protons of the amine and the S=O oxygens of the sulfonyl group—are excellent candidates for acting as hydrogen bond donors and acceptors, respectively.

This capability for hydrogen bonding suggests that the compound could participate in predictable self-assembly. Research on related sulfonamide-substituted silatranes has shown that these molecules can form cyclic dimers in the solid state through intermolecular N-H···O-Si hydrogen bonds and C-H···O=S contacts. nih.gov The crystal lattice of these compounds is dictated by these supramolecular interactions. nih.gov It is highly probable that this compound could form similar well-defined assemblies, such as dimers, chains, or more complex networks. Understanding and controlling this self-assembly is a key step toward designing novel crystalline materials (cocrystals) with tailored physical properties, such as solubility and stability. researchgate.net

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 2-(Butane-1-sulfonyl)aniline, HCl with high purity?

- Methodology :

- Begin with aniline hydrochloride as the base structure (C₆H₅NH₃⁺Cl⁻) .

- Introduce the butane-1-sulfonyl group via sulfonation or nucleophilic substitution. For sulfonation, use controlled temperatures (<50°C) to avoid side products like phenol formation .

- Purify intermediates via recrystallization or column chromatography, as described for similar sulfonated aniline derivatives .

- Finalize with HCl treatment to stabilize the hydrochloride salt. Monitor reaction progress using TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify the sulfonyl group’s position and aromatic proton environments .

- FTIR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and aniline (N–H, ~3400 cm⁻¹) functional groups .

- UV-Vis : Check absorbance peaks near 235–288 nm, typical for aniline derivatives .

- XPS : Validate sulfur oxidation states (S⁶⁺ in sulfonyl groups) and nitrogen environments .

Q. What purification strategies mitigate byproduct formation during synthesis?

- Approach :

- Use low-temperature diazotization (0–5°C) to suppress phenol formation .

- Employ solvent extraction (e.g., ethyl acetate/water partitioning) to isolate the sulfonated product .

- Final purification via recrystallization in ethanol/water mixtures to enhance crystallinity .

Advanced Research Questions

Q. How does the butane-1-sulfonyl group influence electrochemical properties in conductive polymer composites?

- Experimental Design :

- Incorporate this compound into polyaniline (PANI) via oxidative polymerization (e.g., using ammonium persulfate in HCl) .

- Compare conductivity (four-point probe) and redox behavior (cyclic voltammetry) with unmodified PANI.

- The sulfonyl group may enhance solubility or introduce steric effects, altering charge transport .

Q. What mechanistic insights explain reactivity in cross-coupling reactions for drug precursor synthesis?

- Mechanistic Analysis :

- The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring .

- Investigate Suzuki-Miyaura couplings using Pd catalysts to form biaryl structures, common in drug intermediates .

- Monitor reaction kinetics under varying pH (HCl concentration) to optimize coupling efficiency .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonated aniline derivatives?

- Data Contradiction Analysis :

- Variables like temperature, HCl concentration, and sulfonating agent (e.g., SO₃ vs. sulfonyl chlorides) significantly impact yields .

- Design a factorial experiment to isolate critical parameters. For example, test yields at 25°C vs. 50°C with 1M vs. 3M HCl .

- Use HPLC-MS to quantify byproducts (e.g., over-sulfonated species or oxidized intermediates) .

Q. What role does this compound play in functionalizing polymers for material science?

- Application Study :

- Graft the compound into polymer backbones (e.g., polystyrene or polyvinylidene fluoride) via free-radical polymerization .

- Characterize thermal stability (TGA) and mechanical properties (DMA). The sulfonyl group may improve adhesion or hydrophobicity .

- Explore applications in ion-exchange membranes or anticorrosion coatings by testing ionic conductivity or corrosion inhibition .

Methodological Notes

- Safety : Handle HCl and sulfonating agents in fume hoods with PPE (gloves, goggles) .

- Data Reproducibility : Document batch-specific conditions (e.g., humidity, solvent purity) to address variability .

- Advanced Characterization : Pair spectroscopic data with computational modeling (DFT) to predict electronic effects of the sulfonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.